N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE
Overview
Description
N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the class of 2-aminopyrimidine derivatives, which are known for their broad-spectrum antimicrobial properties .
Preparation Methods
The synthesis of N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE can be achieved through various synthetic routes. One common method involves the use of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The synthesis typically involves five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the use of palladium-catalyzed Buchwald-Hartwig amination conditions, which employ dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .
Chemical Reactions Analysis
N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions include methylsulfonyl derivatives and guanidines .
Scientific Research Applications
N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the synthesis of new heterocyclic compounds with potential biological activities. In biology and medicine, it has shown promise as an antimicrobial agent, with activity against a variety of microbial pathogens . Additionally, it has been investigated for its potential use in treating neglected tropical diseases such as human African trypanosomiasis and malaria . The compound’s versatility also extends to industrial applications, where it is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as Bcr-Abl kinase, which is involved in the proliferation of cancer cells . The compound’s antimicrobial properties are attributed to its ability to disrupt the synthesis of nucleic acids and proteins in microbial cells, leading to cell death .
Comparison with Similar Compounds
N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE can be compared with other 2-aminopyrimidine derivatives, such as imatinib and other substituted pyrimidines. Imatinib, for example, is a highly selective Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia . Other similar compounds include substituted pyrimidines with antifungal, pesticidal, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-prop-2-ynylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-4-8-7-9-5-3-6-10-7/h1,3,5-6H,4H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRJEKAFWDHMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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